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Introduction

Frakefamide (chemical name: L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-

phenylalaninamide) is a synthetic, fluorinated tetrapeptide with the amino acid sequence Tyr-D-

Ala-(p-F)Phe-Phe-NH₂. It was developed as a peripherally-specific and selective μ-opioid

receptor agonist for the treatment of pain. The rationale behind its development was to create

an analgesic that could provide pain relief without the central nervous system (CNS) side

effects typically associated with traditional opioids, such as respiratory depression, sedation,

and euphoria. Frakefamide was under development by AstraZeneca and Shire but was

ultimately discontinued after Phase II clinical trials. This guide provides a comprehensive

overview of the available pharmacological data on Frakefamide, intended for researchers,

scientists, and drug development professionals.

Mechanism of Action

Frakefamide exerts its analgesic effects by selectively binding to and activating μ-opioid

receptors (MORs) located on the peripheral terminals of primary afferent neurons and in the

dorsal root ganglia.[1][2][3] Its large molecular size (molar mass of 563.630 g·mol⁻¹) and

specific chemical structure are designed to restrict its passage across the blood-brain barrier,

thereby confining its activity to the peripheral nervous system.

Upon binding to peripheral MORs, Frakefamide initiates a signaling cascade characteristic of

G-protein coupled receptors (GPCRs). The MOR is coupled to inhibitory G-proteins (Gi/Go).

Activation of the receptor by an agonist like Frakefamide leads to the dissociation of the G-
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protein into its Gα and Gβγ subunits. These subunits then modulate downstream effector

systems:

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading

to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading

to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the

inhibition of voltage-gated calcium channels (VGCCs).

The combined effect of these actions is a reduction in neuronal excitability and a decrease in

the release of nociceptive neurotransmitters (such as substance P and calcitonin gene-related

peptide) from the peripheral terminals of sensory neurons. This ultimately blunts the

transmission of pain signals to the central nervous system.

Signaling Pathway Diagram
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Caption: Frakefamide binds to peripheral μ-opioid receptors, initiating G-protein signaling.
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Pharmacodynamics

Despite extensive searches of publicly available scientific literature and clinical trial databases,

specific quantitative pharmacodynamic data for Frakefamide, such as receptor binding

affinities (Ki) and functional potencies (EC₅₀ or IC₅₀) at opioid receptors, are not available. This

information is likely proprietary to the developing companies (AstraZeneca and Shire) and was

not published following the discontinuation of the drug's development.

The primary pharmacodynamic effect of Frakefamide is potent analgesia, which has been

demonstrated in both preclinical and human studies. A key differentiating feature of

Frakefamide compared to centrally-acting opioids like morphine is its significantly reduced risk

of respiratory depression. Clinical studies have shown that Frakefamide does not produce the

respiratory depression commonly seen with morphine, supporting its peripherally-restricted

mechanism of action.

Pharmacokinetics

Detailed pharmacokinetic parameters for Frakefamide in humans (e.g., Cmax, Tmax, half-life,

bioavailability, volume of distribution, and clearance) are not publicly available. As a peptide-

based therapeutic, it would be expected to undergo proteolytic degradation and have a

relatively short half-life, a common challenge for peptide drugs. Its fluorination and the inclusion

of a D-amino acid (D-Ala) are chemical modifications typically employed to increase metabolic

stability against peptidases. Its inability to cross the blood-brain barrier is a key

pharmacokinetic property that defines its safety profile.

Preclinical and Clinical Development

Frakefamide demonstrated potent analgesic activity in preclinical models of pain.

Subsequently, it advanced into clinical development for the treatment of pain. While it

progressed to Phase II clinical trials, the program was ultimately shelved. The specific reasons

for the discontinuation have not been made public, and the detailed results from these trials are

not available in published literature or public trial registries.

Experimental Protocols

Detailed, specific experimental protocols for the studies conducted on Frakefamide are not

available in the public domain. However, based on the standard methodologies for
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characterizing opioid compounds, the following experimental workflows would have been

essential in its pharmacological profiling.

Experimental Workflow: Receptor Binding Affinity
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Caption: Workflow for determining Frakefamide's binding affinity via radioligand assay.

Experimental Workflow: Functional Activity (GTPγS Assay)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1674048?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Membranes
(from cells expressing MOR)

Incubate Membranes with GDP
& varying [Frakefamide]

Initiate Reaction with [³⁵S]GTPγS

Separate Bound/Free [³⁵S]GTPγS
(Filtration)

Quantify Radioactivity
(Scintillation Counting)

Data Analysis
(Determine EC₅₀ and Emax)

Click to download full resolution via product page

Caption: Workflow for assessing Frakefamide's functional activity via GTPγS assay.

Summary and Conclusion

Frakefamide is a peripherally restricted, selective μ-opioid receptor agonist designed to

provide analgesia without centrally-mediated side effects. Its mechanism relies on the

activation of peripheral MORs, leading to a reduction in neuronal excitability and nociceptive

signaling. While preclinical and early clinical studies confirmed its potent analgesic effects and

lack of respiratory depression, the development of Frakefamide was halted after Phase II

trials. A significant limitation in providing a complete pharmacological profile is the absence of

publicly available quantitative data regarding its binding affinity, functional potency, and

pharmacokinetics. This information remains proprietary, precluding a full, in-depth analysis and
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comparison with other opioid analgesics. The information presented in this guide is based on

the limited data available in the public domain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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